1-(Methylamino)cyclopentane-1-carbonitrile
Overview
Description
1-(Methylamino)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H12N2. It is characterized by a cyclopentane ring substituted with a methylamino group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine to form 1-(methylamino)cyclopentanol, which is then dehydrated to yield 1-(methylamino)cyclopentene. The final step involves the addition of a nitrile group to the double bond, typically using a reagent like cyanogen bromide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oximes, amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylamino)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various biochemical reactions. The methylamino group can form hydrogen bonds and interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Cyclopentanecarbonitrile: Lacks the methylamino group, making it less reactive in certain chemical reactions.
1-(Amino)cyclopentane-1-carbonitrile: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 1-(Methylamino)cyclopentane-1-carbonitrile is unique due to the presence of both a methylamino group and a nitrile group on the cyclopentane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(methylamino)cyclopentane-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIPASVZFLFVSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.